![molecular formula C21H27N3O4S3 B2659104 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 874594-16-8](/img/structure/B2659104.png)
2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound used in scientific research for its unique biochemical and physiological effects. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and potential future directions in research.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of thiazolidinones and thiazolinones, involving reactions with piperidine and morpholine, leads to derivatives with potential biological activities. These compounds are characterized by their structural diversity, offering a wide range of chemical properties for further exploration in scientific research (Kandeel, 2006).
A novel bioactive heterocycle featuring a piperidinyl and morpholinyl group has shown promise in antiproliferative activity, with its structure confirmed through various spectroscopic methods, highlighting the importance of these moieties in medicinal chemistry (Prasad et al., 2018).
Biological Activities
The development of new [1,3]thiazolo[4,5-d]pyridazinones with pyrrolidino, piperidino, or morpholino groups led to compounds tested for their analgesic and anti-inflammatory activities. This suggests a potential area of application for compounds with similar structural features in addressing pain and inflammation (Demchenko et al., 2015).
Morpholinone and piperidinone derivatives have been identified as potent inhibitors in the context of the MDM2-p53 interaction, showcasing the therapeutic potential of such compounds in cancer treatment through novel interactions with the MDM2 protein (González et al., 2014).
Chemical Reactivity and Applications
- The chemoselective cross-benzoin reactions catalyzed by morpholinone- and piperidinone-derived triazolium salts illustrate the reactivity of such compounds in synthesizing complex organic molecules, which could be useful in various fields of chemistry and pharmacology (Langdon et al., 2014).
properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S3/c1-16-5-7-17(8-6-16)31(26,27)19-20(24-11-13-28-14-12-24)30-21(22-19)29-15-18(25)23-9-3-2-4-10-23/h5-8H,2-4,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBDNHBFMCHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone |
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